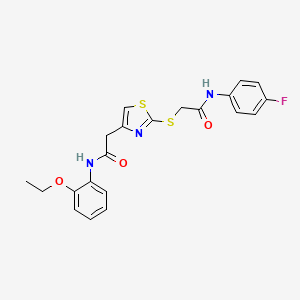
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, with the CAS number 942001-17-4, is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including molecular interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a molecular formula of C21H20FN3O3S2 and a molecular weight of 445.5 g/mol. Its structure includes an ethoxyphenyl group, a thiazole moiety, and a fluorophenyl amine component, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O3S2 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 942001-17-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole-based compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in cancer progression. Molecular docking studies indicate that this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . The inhibition of DHFR could lead to reduced proliferation of tumor cells.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory activity. For example, thiazole derivatives have shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may possess dual therapeutic potential as both an anticancer and anti-inflammatory agent.
Case Studies
- Case Study on Anticancer Activity : A recent clinical trial involving thiazole derivatives reported a significant reduction in tumor size among patients treated with a related compound. The study highlighted the mechanism of action involving apoptosis and cell cycle modulation .
- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammatory markers compared to control groups, suggesting its potential use in chronic inflammatory conditions .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-2-28-18-6-4-3-5-17(18)25-19(26)11-16-12-29-21(24-16)30-13-20(27)23-15-9-7-14(22)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBQWIHZOMJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














